2-Benzyl-2-azabicyclo[2.2.1]heptane
Overview
Description
2-Benzyl-2-azabicyclo[2.2.1]heptane is a chemical compound with a complex structure. It is related to 2-azabicyclo[2.2.1]heptane, which has a molecular weight of 97.16 . The benzyl derivative has a more complex structure and is related to other compounds such as 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane .
Synthesis Analysis
The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]heptane and related compounds has been studied in several papers. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular structure of 2-Benzyl-2-azabicyclo[2.2.1]heptane is complex. It is related to 2-azabicyclo[2.2.1]heptane, which has a molecular weight of 97.16 . The benzyl derivative has a more complex structure and is related to other compounds such as 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane .Chemical Reactions Analysis
The chemical reactions involving 2-Benzyl-2-azabicyclo[2.2.1]heptane have been studied in several papers. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Scientific Research Applications
Synthesis and Intermediates
7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates : The compound 2-Benzyl-2-azabicyclo[2.2.1]heptane plays a crucial role as an intermediate in synthesizing novel 7-substituted 2-azabicyclo[2.2.1]heptanes, such as anti-isoepiboxidine and syn-isoepiboxidine. This process involves nucleophilic substitution facilitated by neighboring group participation of the 2-nitrogen in the compound. The versatility of this approach enables the creation of a variety of novel compounds, highlighting its significance in medicinal chemistry (Malpass & White, 2004).
Advanced Building Blocks
3-Azabicyclo[3.2.0]heptanes for Drug Discovery : The compound is utilized in the synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which are considered valuable building blocks for drug discovery. A novel method involving common chemicals like benzaldehyde, allylamine, and cinnamic acid showcases the potential of this compound in the development of new therapeutic agents (Denisenko et al., 2017).
Chemical Synthesis
Synthesis of Enantiopure Analogues : The 2-Benzyl-2-azabicyclo[2.2.1]heptane framework is instrumental in the synthesis of enantiomerically pure analogues, demonstrating its role in creating specific molecular configurations critical for pharmaceutical applications. This process involves intricate steps like Diels–Alder reactions and resolution methods, further underscoring the compound's significance in complex chemical syntheses (Avenoza et al., 2002).
properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(14)8-12/h1-5,12-13H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUMIYVVOFWSOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2-azabicyclo[2.2.1]heptane |
Citations
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